Kaempferol 3-sophoroside-7-glucoside
Description
Contextualization within the Flavonoid Glycoside Class
Kaempferol (B1673270) 3-sophoroside-7-glucoside belongs to the vast and diverse class of natural compounds known as flavonoid glycosides. biosynth.com Flavonoids are a type of polyphenol characterized by a C6-C3-C6 backbone, and they are widely distributed throughout the plant kingdom. The core structure of this compound is kaempferol, a well-known flavonol, which is a subclass of flavonoids.
What distinguishes Kaempferol 3-sophoroside-7-glucoside is the specific arrangement of sugar moieties attached to the kaempferol aglycone. It is a triglycoside, meaning it has three sugar units. Specifically, a sophorose molecule (a disaccharide made of two glucose units) is attached at the 3-position of the kaempferol structure, and a single glucose molecule is attached at the 7-position. researchgate.net This glycosylation pattern significantly influences the compound's solubility, stability, and biological properties compared to its aglycone, kaempferol. nih.gov
This compound is one of many kaempferol glycosides found in nature, but its specific combination of sophorose and glucose at distinct positions gives it a unique chemical identity. researchgate.net It is often found alongside other related flavonoid glycosides in various plant tissues, contributing to the plant's defense mechanisms and pigmentation. researchgate.net
Significance as a Bioactive Natural Product in Advanced Scientific Inquiry
The scientific community's interest in this compound stems from its potential as a bioactive natural product. biosynth.com Research has highlighted its presence in several plants, including the flowers of Crocus sativus L. (saffron) and the leaves of Lycium chinense (goji berry). researchgate.netmedchemexpress.com
One of the most notable areas of research for this compound is its potential anti-obesity activity. medchemexpress.com Studies have identified this compound as a bioactive component in roasted Lycium chinense leaves that exhibits anti-obesity effects. medchemexpress.com The investigation into its mechanisms of action in this context is an active area of scientific exploration.
Furthermore, as a flavonoid, this compound is investigated for its antioxidant properties. biosynth.com The flavonol structure of kaempferol itself is known to scavenge free radicals, and the glycosidic attachments can modulate this activity. nih.gov Research into the antioxidant potential of specific glycosides like this one is crucial for understanding their protective effects against oxidative stress-related conditions. biosynth.com
The presence of this compound in saffron, the world's most expensive spice, has also spurred research into the composition and potential applications of saffron floral bio-residues, which are often discarded. researchgate.net Identifying and characterizing valuable compounds like this in agricultural byproducts promotes sustainability and the discovery of new sources for bioactive molecules.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H40O21 | nih.gov |
| Molecular Weight | 772.66 g/mol | biosynth.com |
| CAS Number | 55136-76-0 | biosynth.com |
| PubChem CID | 12960460 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFNAZBJKVFNKZ-JGPRCQAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341603 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55136-76-0 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Botanical Sourcing and Phytogeographical Distribution
Identification and Quantification in Crocus sativus L. (Saffron)
Kaempferol (B1673270) 3-sophoroside-7-glucoside has been identified and quantified in the spice derived from Crocus sativus L. Analysis of saffron spice from different geographical origins has confirmed the presence of this flavonoid. A study utilizing Liquid Chromatography with Diode Array Detection and Mass Spectrometry (LC/DAD/MS/MS) identified the flavonoid fraction in commercial saffron spice. nih.gov Quantitative analysis of saffron samples showed an average content of 255.32 mg/100 g fresh weight (FW), with values ranging from 183.08 to 321.33 mg/100 g FW. nih.gov The isolation of the 7-O-glucopyranoside-3-O-sophoroside of kaempferol from a methanolic extract of saffron has also been successfully performed.
Saffron bio-residues are considered a significant source of bioactive compounds, including various phenols and flavonoids. researchgate.net
Table 1: Quantification of Kaempferol 3-sophoroside-7-glucoside in Saffron Spice An interactive data table representing the content of this compound found in saffron spice samples.
| Metric | Value | Unit |
| Average Content | 255.32 | mg/100 g FW |
| Minimum Content | 183.08 | mg/100 g FW |
| Maximum Content | 321.33 | mg/100 g FW |
| Standard Deviation | 58.99 | mg/100 g FW |
| Data sourced from a study analyzing four different saffron samples. nih.gov |
Differential Accumulation in Floral Bio-residues (e.g., Tepals, Stamens)
The floral bio-residues of Crocus sativus L., particularly the tepals (petals), are a rich source of kaempferol glycosides. researchgate.net Studies have shown that this compound is one of the flavonoids present in these tissues. nih.govresearchgate.net Research focusing on the comprehensive chemical characterization of saffron tepals has identified Kaempferol 3-O-sophoroside-7-O-glucoside alongside other major flavonoids like kaempferol 3-O-β-sophoroside and kaempferol 3,4′-di-O-glucoside. nih.gov Another analysis of saffron petal extracts also identified a compound as kaempferol-sophoroside-hexoside, which corresponds to the structure of this compound, with a concentration of 2.63 mg/g. researchgate.net The significant accumulation of these compounds in tepals positions them as a valuable by-product of saffron spice production for obtaining flavonoids. researchgate.net
Profiling in Lycium chinense Leaves
The leaves of the Goji berry plant, Lycium chinense, have been identified as a source of this compound. A study focused on the safety evaluation of a standardized roasted Goji berry leaf extract (rGL) highlighted that it is rich in this specific kaempferol glycoside. nih.gov The stability of the compound within the tested extract was confirmed, indicating that Goji berry leaves are a viable botanical source for this flavonoid. nih.gov
Presence in Brassica Species
In rapeseed (Brassica napus L.), a closely related acylated form of the compound has been identified rather than the direct this compound. Liquid chromatography-mass spectrometry (LC-MS) analysis of rapeseed meals from four different varieties identified kaempferol-3-O-sinapoyl-sophoroside-7-O-glucoside. researchgate.netnih.gov Further research on rapeseed protein isolates also identified kaempferol 3-O-(2‴-O-sinapoyl-β-d-sophoroside)-7-O-β-d-glucopyranoside, noting it as a potential precursor to a key bitter compound found in the isolates. mdpi.com
Table 2: Concentration of Kaempferol-3-O-sinapoyl-sophoroside-7-O-glucoside in Rapeseed Meal Varieties An interactive data table showing the content of the acylated derivative in different rapeseed meal samples.
| Rapeseed Variety (Year) | Concentration (mg/g DW) |
| 2011 Jeju mixed | 0.21 |
| 2012 "Sunmang" | Not Detected |
| 2013 Imported (India) | 0.12 |
| 2014 Jeju local | 0.16 |
| Data sourced from Yang, S.-C., et al. (2015). nih.gov |
Tronchuda Cabbage: Kaempferol 3-O-sophoroside-7-O-glucoside has been distinctly characterized in both the external and internal leaves of Tronchuda cabbage (Brassica oleracea L. var. costata DC). fao.orgresearchgate.net It is a major phenolic compound in this vegetable. nih.gov Analysis using reversed-phase HPLC-DAD-MS/MS-ESI confirmed its structure. fao.orgresearchgate.net In a comparative study of leaves under different fertilization practices, Kaempferol 3-O-sophoroside-7-O-glucoside was found to be the predominant compound in both internal and external leaves, alongside other kaempferol derivatives. nih.gov
Red Cabbage: Detailed phytochemical analyses of red cabbage (Brassica oleracea L. var. capitata f. rubra DC.) primarily highlight a complex profile of anthocyanins, which are responsible for its color. researchgate.netmdpi.com While kaempferol derivatives are present, high-resolution UPLC-MS studies have tentatively identified several acylated forms, such as kaempferol-3-(hydroxyferuloyl)-glucoside-7-glucoside, but not specifically this compound. nih.gov Other research on B. oleracea varieties notes the presence of non-acylated kaempferol-3-O-sophoroside-7-O-glycoside in kale, but its specific detection in red cabbage is not explicitly confirmed in the reviewed literature.
Isolation from Lathyrus Genus Species
Within the Lathyrus genus, literature surveys have suggested the presence of flavonoids containing a 3-sophoroside-7-glucoside moiety. mdpi.com However, recent and specific phytochemical investigations into various species of this genus, such as Lathyrus armenus, Lathyrus czeczottianus, Lathyrus nissolia, and Lathyrus tuberosus, have led to the isolation of numerous other kaempferol and quercetin (B1663063) glycosides. researchgate.netmdpi.comfao.org In a study on Lathyrus armenus, while the literature review mentioned the presence of the target compound in the genus, the actual compounds isolated and characterized from the plant material were different, for example, Kaempferol-3-O-glucosyl (1-2) rhamnoside. mdpi.com Therefore, while the genus is known for a wide variety of flavonol glycosides, the specific isolation of this compound from a Lathyrus species is cited in reviews but not detailed in more recent specific analyses.
Constituent in Hosta Species
The genus Hosta, commonly known as plantain lilies, has been identified as a botanical source of this compound. Specifically, research on the leaves of Hosta ventricosa led to the isolation and characterization of eight different kaempferol glycosides. kahaku.go.jpresearchgate.net Among these, this compound was fully characterized using spectroscopic methods, including 1H-1H COSY and 1H-1H 2D J NMR analysis. researchgate.net Another related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been isolated from the flowers of Hosta plantaginea.
Identification from Lindera neesiana
Phytochemical analysis of the leaves and twigs of Lindera neesiana, a plant belonging to the Lauraceae family, has resulted in the isolation of several kaempferol glycosides. mdpi.com However, studies on this plant have identified kaempferol 3-O-sophoroside, a closely related compound, rather than this compound. mdpi.comcore.ac.uk While a variety of other kaempferol glycosides were also characterized from this species, the specific 3-sophoroside-7-glucoside derivative has not been reported. mdpi.comcore.ac.uk
Occurrence in Asplenium Species
The genus Asplenium, commonly known as spleenworts, encompasses a wide variety of fern species. While various flavonoid glycosides have been identified across the genus, the specific compound this compound has not been definitively reported. Research on Asplenium contiguum has led to the identification of kaempferol 3-O-sophoroside. kahaku.go.jp Furthermore, studies on Asplenium ruta-muraria and Asplenium altajense have revealed the presence of other novel kaempferol 3,7-diglycosides, but not the sophoroside-7-glucoside variant. nih.gov
Detection in Cardamine circaeoides Hook.f. & Thomson
Currently, there is no available scientific literature that reports the detection or isolation of this compound from Cardamine circaeoides Hook.f. & Thomson.
Botanical Sources of this compound and Related Compounds
| Plant Species | Compound Identified | Finding |
| Hosta ventricosa | This compound | Isolated and fully characterized from the leaves. kahaku.go.jpresearchgate.net |
| Lindera neesiana | Kaempferol 3-O-sophoroside | Identified from the leaves and twigs. mdpi.comcore.ac.uk |
| Equisetum hyemale L. | This compound | Found in the stems. kahaku.go.jp |
| Asplenium contiguum | Kaempferol 3-O-sophoroside | Identified in the fronds. kahaku.go.jp |
| Asplenium ruta-muraria | New kaempferol 3,7-diglycosides | Does not include the sophoroside-7-glucoside variant. nih.gov |
| Asplenium altajense | New kaempferol 3,7-diglycosides | Does not include the sophoroside-7-glucoside variant. nih.gov |
| Cardamine circaeoides | Not reported | No available data on the presence of the compound. |
Advanced Methodologies for Extraction and Purification
Hydroalcoholic Extraction Optimization
Hydroalcoholic extraction is a foundational technique for obtaining flavonoids from plant materials. The optimization of this process is critical for maximizing the yield of target compounds such as Kaempferol (B1673270) 3-sophoroside-7-glucoside. Key parameters that are manipulated include solvent composition (ethanol/methanol to water ratio), temperature, solid-to-liquid ratio, and extraction time.
Detailed studies on the extraction of flavonoids from sources like saffron floral by-products have demonstrated the effectiveness of response surface methodology to pinpoint optimal conditions. For instance, one study identified the ideal parameters for flavonoid extraction as an ethanol (B145695) concentration of 67.7% and a temperature of 67.6°C. researchgate.net The extraction was further enhanced by using a solid-to-liquid ratio of 1:30 over a 3-hour period, with the process repeated twice to ensure exhaustive extraction. researchgate.net These precise conditions are crucial for efficiently solubilizing flavonoid glycosides from the plant material into the solvent.
| Parameter | Optimal Value | Source |
| Ethanol Concentration | 67.7% | researchgate.net |
| Temperature | 67.6 °C | researchgate.net |
| Solid-to-Liquid Ratio | 1:30 g/mL | researchgate.net |
| Extraction Time | 3 hours | researchgate.net |
| Number of Extractions | 2 | researchgate.net |
| Table 1: Optimized Conditions for Hydroalcoholic Extraction of Flavonoids |
Multi-Stage Column Chromatographic Separation Techniques
Following initial extraction, the crude extract contains a complex mixture of compounds requiring further separation. Multi-stage column chromatography is a robust method for purifying flavonoids. This technique involves the sequential use of different stationary phases to separate compounds based on their varying affinities.
A common first step involves using macroporous resins to capture and enrich the total flavonoid content. Research has shown the efficacy of HPD100 resin for this purpose. researchgate.net The process is optimized by controlling the concentration of the extract loaded onto the column, the flow rate, and the composition of the eluting solvent. For example, a flavonoid-enriched fraction can be obtained with an adsorption concentration of 40 mg/mL and a loading volume of 7 bed volumes at a flow rate of 3 bed volumes per hour. researchgate.net The subsequent elution with 80% ethanol effectively recovers the adsorbed flavonoids. researchgate.net Further purification stages may involve other chromatographic media like polyamide or Sephadex to isolate specific glycosides like Kaempferol 3-sophoroside-7-glucoside from the enriched extract.
| Parameter | Condition | Source |
| Resin Type | Macroporous Resin HPD100 | researchgate.net |
| Adsorption Concentration | 40 mg/mL | researchgate.net |
| Loading Flow Rate | 3 Bed Volumes/hour | researchgate.net |
| Eluent | 80% Ethanol | researchgate.net |
| Table 2: Parameters for Flavonoid Enrichment using Column Chromatography |
Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification
For achieving high purity of the target compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is used to separate individual compounds from the fractions obtained through preliminary column chromatography. nih.gov
The separation is typically performed on a reversed-phase column, such as a C18 column. A gradient elution system, often using a mobile phase consisting of acetonitrile (B52724) and water (sometimes with an acid modifier like acetic acid), allows for the fine separation of compounds with similar polarities. nih.gov The fractions collected from the preparative HPLC are then analyzed for purity, and those containing the pure this compound are pooled. This method is highly effective for isolating not only flavonoid glycosides but also other complex natural products like caffeoylquinic acid derivatives. nih.gov
Multilayer Coil Countercurrent Chromatography (MLCCC) Applications
Multilayer Coil Countercurrent Chromatography (MLCCC) and the related technique, High-Speed Counter-Current Chromatography (HSCCC), are liquid-liquid partition chromatography methods that eliminate the need for a solid stationary phase, thus avoiding irreversible adsorption of the sample. acs.orgresearchgate.net These techniques are particularly well-suited for separating polar compounds like flavonoid glycosides.
In HSCCC, a two-phase solvent system is rigorously mixed and then separated by centrifugal force. The selection of an appropriate solvent system is the most critical step. For the isolation of a related compound, kaempferol-3,7-O-α-L-dirhamnopyranoside, a system composed of ethyl acetate–n-butanol–water (4:1:5, v/v/v) was successfully employed. researchgate.net This approach allowed for the one-step separation of the target glycoside from a crude extract, demonstrating the efficiency of countercurrent chromatography for purifying flavonoid glycosides. researchgate.net
Pressurized Liquid Extraction (PLE) Strategies
Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, is a green extraction technique that utilizes solvents at elevated temperatures and pressures. These conditions increase the solubility of analytes and the mass transfer rate, leading to faster and more efficient extractions with reduced solvent consumption compared to traditional methods.
Optimization of PLE for polyphenol extraction has shown that a 50% ethanol-water mixture at a high temperature of 150°C can be highly effective. nih.gov The process is also rapid, with optimal extraction achieved in a single 5-minute static cycle. nih.gov Under these conditions, flavonols, including various kaempferol glycosides, were the most abundant group of phenolic compounds extracted from plant materials like laurel leaves. nih.gov
| Parameter | Optimal Value | Source |
| Solvent | 50% Ethanol in Water | nih.gov |
| Temperature | 150 °C | nih.gov |
| Extraction Cycles | 1 | nih.gov |
| Static Time | 5 minutes | nih.gov |
| Table 3: Optimized Conditions for Pressurized Liquid Extraction (PLE) of Polyphenols |
Stirred-Tank Extraction (STE) and Ultrasonication Pretreatment (STE/UP) Protocols
Combining ultrasonication as a pretreatment step with stirred-tank extraction (STE) can significantly enhance extraction efficiency. Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.
This method has been optimized for extracting phenolic compounds from sources such as orange by-products. nih.govcore.ac.uk The process involves using a sonotrode to apply ultrasonic waves to the plant material suspended in a solvent. Optimal conditions have been identified using a Box-Behnken design, resulting in a recommended ethanol/water ratio of 45/55 (v/v), an extraction time of 35 minutes, and a sonication amplitude of 90%. core.ac.uk This ultrasonication pretreatment significantly improves the recovery of phenolics compared to conventional extraction methods, which is then completed in a stirred-tank system to ensure homogeneity and maximize mass transfer. core.ac.uk
Sophisticated Analytical Characterization and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-ESI-MS, UPLC-Q-TOF-MS/MS, HRMS, LC-MS)
Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of Kaempferol (B1673270) 3-sophoroside-7-glucoside in various plant matrices, including rapeseed, saffron, and broccoli. acs.orgnih.govresearchgate.netrsc.org Techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) have been instrumental in identifying the compound. researchgate.netmdpi.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides the high accuracy and resolution needed to determine the elemental composition and distinguish it from other isobaric compounds. tandfonline.comresearchgate.netresearchgate.net Studies have successfully utilized these methods to tentatively identify Kaempferol 3-sophoroside-7-glucoside in extracts from Cardamine circaeoides and Tragopogon dubius roots. mdpi.comresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of flavonoid glycosides like this compound. It can be operated in both positive and negative ion modes, providing complementary structural information.
In negative ion mode (ESI⁻), the compound is readily detected as a deprotonated molecule [M-H]⁻. acs.orgrsc.org For instance, in rapeseed protein isolates, LC-MS analysis in ESI⁻ mode showed a clear signal at m/z 771.2, corresponding to the [M – H]⁻ ion of this compound. acs.org This mode is often preferred for flavonoids due to the acidic nature of their phenolic hydroxyl groups, which facilitates deprotonation. psu.edu
In positive ion mode (ESI⁺), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. tandfonline.comnih.govscielo.brresearchgate.net Analysis of saffron-based food supplements using HPLC-QToF-MS in positive ESI mode identified a signal at m/z 773.2127, which corresponds to the [C₃₃H₄₀O₂₁ + H]⁺ ion of this compound with high mass accuracy. nih.govmdpi.com
Time-of-Flight (ToF) mass analyzers are frequently coupled with liquid chromatography to provide high-resolution and accurate mass measurements, which are crucial for confirming the elemental composition of unknown compounds. For this compound (C₃₃H₄₀O₂₁), the calculated monoisotopic mass is 772.2062 u.
LC-ToF-MS analysis of a purified fraction from rapeseed protein isolate measured the mass of the deprotonated molecule [M-H]⁻ at m/z 771.1990. This is in close agreement with the calculated mass of 771.1983 for the formula [C₃₃H₃₉O₂₁]⁻, confirming its identity. acs.org
UPLC-Q-TOF-MS analysis of onion extracts in positive ion mode detected the protonated molecule [M+H]⁺ at m/z 773.2159, which aligns well with the calculated mass of 773.2140 for [C₃₃H₄₁O₂₁]⁺. tandfonline.com
Similarly, HPLC-QToF-MS analysis of saffron supplements found the [M+H]⁺ ion at m/z 773.2127, demonstrating the high accuracy of this technique for unambiguous identification. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation by revealing characteristic fragmentation patterns. The fragmentation of this compound primarily involves the sequential loss of its sugar moieties. researchgate.net
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 771 undergoes collision-induced dissociation (CID) to produce a series of fragment ions. A typical pathway involves the initial loss of a glucose unit from the 7-position, resulting in a prominent fragment ion at m/z 609 ([M-H-Glc]⁻). acs.org This ion corresponds to Kaempferol 3-sophoroside. Subsequent fragmentation can lead to the loss of the two glucose units of the sophoroside moiety, yielding the aglycone fragment. acs.orgmdpi.com
A detailed fragmentation pathway observed in one study is as follows:
m/z 771 [M – H]⁻ : The parent deprotonated molecule. acs.org
m/z 609 [M-H-Glc]⁻ : Loss of the glucose unit from the 7-position. acs.org
m/z 284 [M-H-Glc-Glc-Glc-H₂O]⁻ : Represents the kaempferol aglycone after the loss of all three sugar units and a water molecule. acs.org
In positive ion mode, a similar sequential loss of sugar units is observed from the protonated molecule [M+H]⁺ at m/z 773. The fragmentation pattern shows ions at m/z 611 ([M+H-Glc]⁺), m/z 449 ([M+H-2Glc]⁺), and finally m/z 287 ([M+H-3Glc]⁺), which is the protonated kaempferol aglycone. nih.govmdpi.com
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| Ion Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation | Source(s) |
|---|---|---|---|---|
| Negative (ESI⁻) | 771 | 609 | Loss of one glucose unit [M-H-Glc]⁻ | acs.org |
| 284 | Kaempferol aglycone fragment [M-H-3Glc-H₂O]⁻ | acs.org | ||
| Positive (ESI⁺) | 773 | 611 | Loss of one glucose unit [M+H-Glc]⁺ | nih.govmdpi.com |
| 449 | Loss of two glucose units [M+H-2Glc]⁺ | nih.govmdpi.com | ||
| 287 | Kaempferol aglycone [M+H-3Glc]⁺ | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, ¹H NMR, ¹³C NMR) for Structural Confirmation
While mass spectrometry provides crucial information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of complex molecules like this compound. acs.org It provides detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule.
One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are used to identify the types and numbers of protons and carbons, respectively. In studies on rapeseed and saffron extracts, ¹H NMR spectra revealed characteristic signals for the kaempferol aglycone, including doublets for the H-2' and H-6' protons and the H-3' and H-5' protons of the B-ring, as well as signals for the H-6 and H-8 protons of the A-ring. acs.orgmdpi.com Signals corresponding to the anomeric protons of the three sugar units are also clearly visible. phcogj.com
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for determining the glycosylation sites. For instance, correlations observed in the HMBC spectrum between the anomeric proton of one glucose unit and the C-7 carbon of the kaempferol aglycone, and between the anomeric proton of the sophoroside unit and the C-3 carbon, confirm the glycosylation pattern as 3-sophoroside-7-glucoside. acs.org
Table 2: Representative ¹H NMR Spectral Data for Kaempferol Moieties in Glycosides (Saffron Extract)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Source(s) |
|---|---|---|---|
| H-2', H-6' | 8.03 / 7.94 | d | mdpi.com |
| H-3', H-5' | 6.97 / 6.89 | d | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for analyzing the chromophoric system of flavonoids. The UV spectrum of kaempferol glycosides is characterized by two major absorption bands. vu.edu.au
Band I , appearing in the range of 320-385 nm, is associated with the cinnamoyl system (B-ring and the C2=C3 double bond).
Band II , appearing in the range of 240-280 nm, corresponds to the benzoyl system (A-ring).
For this compound, the UV spectrum is consistent with that of a kaempferol derivative glycosylated at positions 3 and 7. The detection wavelength for its analysis by HPLC is often set around 330 nm or 350 nm to achieve high sensitivity and selectivity. mdpi.comqascf.com
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for both the qualitative and quantitative analysis of this compound in various samples. researchgate.netnih.govmdpi.comqascf.com
The DAD detector acquires the full UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. dokumen.pub By comparing the retention time and the UV spectrum with that of a known standard or with literature data, a tentative identification can be made. qascf.com
For quantitative analysis, HPLC-DAD is used to measure the concentration of the compound. This is typically done by creating a calibration curve using a commercially available standard, such as kaempferol 3-glucoside, when a specific standard for this compound is not available. qascf.com Studies have successfully quantified this compound in saffron and other food products, reporting concentrations that can vary depending on the geographical origin and processing of the sample. researchgate.netnih.govmdpi.com For example, concentrations in saffron stigmas have been reported in the range of 2.6–5.2 mg per gram. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, though its application to large, non-volatile flavonoid glycosides like this compound presents challenges. researchgate.nettandfonline.com The primary obstacle is the low volatility and thermal instability of the glycosidic structure, which makes direct analysis impossible. researchgate.net To overcome this, a crucial derivatization step is required to convert the polar hydroxyl groups into more volatile and thermally stable ethers or esters. researchgate.netmdpi.com
The most common derivatization technique for flavonoids is silylation, where active protons in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com For a complex glycoside, this process must be carefully controlled to prevent the cleavage of the sugar units from the aglycone. Research on similar flavonoid glycosides has demonstrated the efficacy of a two-step silylation method. vup.sk This approach ensures the derivatization of both the glycosidic and aglycone hydroxyls without breaking the delicate glycosidic bonds, which is a common issue with direct silylation methods. vup.sk
Once derivatized, the compound can be analyzed using high-temperature GC-MS (HTGC-MS). vup.sk This technique employs columns and temperature programs capable of handling high-molecular-weight compounds. The GC separates the derivatized analyte from other components in the sample matrix, and the MS detector provides mass information, yielding a distinct fragmentation pattern that aids in structural confirmation. researchgate.net However, due to the extensive sample preparation and the availability of alternative methods, Liquid Chromatography (LC-MS) is often preferred for the analysis of intact flavonoid glycosides. mdpi.comnih.gov
Table 1: GC-MS Operational Parameters for Flavonoid Glycoside Analysis (Illustrative) This table illustrates typical parameters for the analysis of derivatized flavonoid glycosides, based on established methods.
Click to view table
| Parameter | Setting | Purpose |
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) | To increase volatility and thermal stability by silylating hydroxyl groups. vup.sk |
| GC Column | DB-1 (100% polydimethylsiloxane), 30 m x 0.53 mm x 0.10 µm | A high-temperature, low-polarity column suitable for separating large, derivatized molecules. vup.sk |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. vup.sk |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. vup.sk |
| Oven Program | Initial 120 °C, ramp at 15 °C/min to 350 °C, hold for 1 min | A temperature gradient to effectively separate compounds with different boiling points. vup.sk |
| Detector | Mass Spectrometer (Quadrupole) | Provides mass-to-charge ratio data for identification and structural elucidation. vup.sk |
Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, provide a detailed "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. researchgate.net These methods are non-destructive and offer rich structural information, making them ideal for characterizing this compound.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is a composite of signals from the kaempferol core and the attached sugar moieties. Studies on pure kaempferol show distinct peaks for phenolic O-H stretching (~3300-3400 cm⁻¹), C=O stretching of the γ-pyrone ring (~1613 cm⁻¹), and various C-C and C-O stretching vibrations in the aromatic rings. researchgate.netnih.gov The addition of the sophoroside and glucoside units introduces strong and broad O-H stretching bands and a complex series of C-O and C-C stretching vibrations in the 1000-1200 cm⁻¹ region, which are characteristic of carbohydrate structures. mdpi.com
Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile, allowing for detailed structural confirmation and the study of intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Predicted Characteristic Vibrational Bands for this compound Based on data from kaempferol and general flavonoid/carbohydrate spectra. researchgate.netnih.govmdpi.comresearchgate.net
Click to view table
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety | Technique |
| ~3500-3200 | O-H stretching | Phenolic & Sugar hydroxyls | FT-IR (strong, broad), Raman (weak) |
| ~1655 | C=O stretching (γ-pyrone) | Kaempferol Core | FT-IR (strong), Raman (strong) |
| ~1613 | C=C stretching (Aromatic) | Kaempferol Core | FT-IR (strong), Raman (strong) |
| ~1500-1450 | C-C stretching (Aromatic) | Kaempferol Core | FT-IR (medium), Raman (strong) |
| ~1200-1000 | C-O stretching, C-O-C (glycosidic) | Sugar Units, Glycosidic Bonds | FT-IR (strong, complex), Raman (medium) |
| Below 800 | Ring breathing, C-H out-of-plane bending | Kaempferol Core | FT-IR (medium), Raman (medium) |
Near-Infrared (NIR) Spectroscopy for High-Throughput Metabolite Determination
Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective analytical method for the high-throughput screening of agricultural and pharmaceutical products. nih.gov While NIR spectra, which arise from overtones and combination bands of fundamental vibrations, are complex and lack the specificity of mid-IR spectra, they contain valuable quantitative information when coupled with chemometric models. nih.gov
Spectral Acquisition: A large set of samples is scanned in the NIR region (typically 4000 cm⁻¹ to 10,000 cm⁻¹). spectroscopyonline.comoptica.org
Reference Analysis: The exact concentration of this compound in each sample is determined using a primary, high-accuracy method like HPLC.
Model Calibration: A mathematical model, commonly using Partial Least Squares (PLS) regression, is built to correlate the NIR spectral data with the reference concentration values. nih.gov This step often involves spectral preprocessing (e.g., derivatives, standard normal variate) to remove noise and enhance the signal. nih.gov
Model Validation: The model's predictive power is tested on a separate set of samples not used in the calibration.
Studies on sweet tea and Ginkgo biloba have demonstrated the high accuracy of this approach for quantifying flavonoids, achieving high coefficients of determination (R² > 0.9) and low prediction errors. nih.govoptica.org This indicates that a similar NIR-based method could be robustly developed for the rapid, high-throughput determination of this compound in plant extracts or quality control settings, bypassing the need for time-consuming chromatographic analysis for every sample. nih.gov
Table 3: Performance of NIR Spectroscopy with PLS Models for Flavonoid Quantification Data from studies on various plant materials, demonstrating the feasibility of the technique.
Click to view table
| Analyte/Plant | Preprocessing | R² (Prediction) | RMSEP* | Reference |
| Total Flavonoids (Sweet Tea) | SG Derivative (D2) | 0.893 | 0.131 | nih.gov |
| Trilobatin (Sweet Tea) | None | 0.902 | 2.993 | nih.gov |
| Phloridin (Sweet Tea) | Standard Normal Variate (SNV) | 0.818 | 1.085 | nih.gov |
| Total Flavonoids (Ginkgo biloba) | SAA-iPLS** | Not specified (r=0.94) | 3.0 mg/g | optica.org |
| Total Flavonoids (M. integrifolia) | First Derivative | 0.929 | 0.590 | spectroscopyonline.com |
\RMSEP: Root Mean Square Error of Prediction* \*SAA-iPLS: Simulated Annealing Algorithm-interval Partial Least Squares*
Biosynthesis and Endogenous Metabolic Pathways
Integration within the Flavonoid Biosynthetic Pathway
The biosynthesis of Kaempferol (B1673270) 3-sophoroside-7-glucoside begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule enters the flavonoid-specific branch, leading to the formation of the kaempferol aglycone, which then undergoes sequential glycosylation steps to yield the final triglycoside.
The core pathway to the kaempferol aglycone is well-established. nih.gov It starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin. biotech-asia.org Naringenin serves as a critical branch-point intermediate. mdpi.com It is hydroxylated at the C3 position by flavanone (B1672756) 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to form dihydrokaempferol (B1209521). nih.govresearchgate.netmdpi.com Subsequently, flavonol synthase (FLS), another dioxygenase, introduces a double bond between C2 and C3 of the C-ring, converting dihydrokaempferol into the flavonol aglycone, kaempferol. nih.govresearchgate.net
Once the kaempferol aglycone is synthesized, it becomes a substrate for a series of glycosylation reactions mediated by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated donor molecules, such as UDP-glucose, to the flavonoid backbone. researchgate.net The formation of Kaempferol 3-sophoroside-7-glucoside involves a precise sequence of these transfers:
Formation of the 3-O-sophoroside: This is a two-step process. First, a glucosyltransferase attaches a single glucose molecule to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside (astragalin). researchgate.netnih.gov Next, a second enzyme, a flavonol-3-O-glucoside: 2''-O-glucosyltransferase, adds another glucose molecule to the 2''-position of the first glucose, creating the sophoroside linkage (β-1,2). enzyme-database.org An example of such an enzyme is UGT707B1, identified in Crocus sativus, which specifically catalyzes this 2''-O-glucosylation to form flavonol 3-O-sophorosides. nih.govresearchgate.net
Glucosylation at the 7-O-position: Following or preceding the 3-O-glycosylation, a different UGT catalyzes the attachment of a glucose molecule to the 7-hydroxyl group of the kaempferol backbone. Several flavonoid 7-O-glucosyltransferases have been identified in various plants, such as CsUGT75L12 in tea (Camellia sinensis) and various Cg7GlcTs in citrus, which exhibit activity on flavonol substrates. nih.govnih.gov This reaction converts kaempferol 3-O-sophoroside into the final product, this compound. nih.govresearchgate.net
The precise order of these glycosylation events can vary between plant species and is dependent on the substrate specificity and availability of the respective UGTs.
Enzymatic Regulation and Transcriptomic Control in Plant Systems
The biosynthesis of kaempferol glycosides is meticulously regulated at both the enzymatic and transcriptomic levels, ensuring that their production is coordinated with the developmental and environmental needs of the plant.
Transcriptomic Control: The expression of the structural genes encoding biosynthetic enzymes (like CHS, CHI, F3H, and FLS) is largely controlled by complexes of transcription factors. The most well-characterized of these are the MBW complexes, comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. semanticscholar.org
R2R3-MYB Transcription Factors: Specific subgroups of R2R3-MYB proteins are known to be primary activators of flavonol biosynthesis. In Arabidopsis, the closely related MYB11, MYB12, and MYB111 proteins activate the promoters of early biosynthetic genes, including CHS, CHI, F3H, and FLS, to drive the production of kaempferol and quercetin (B1663063) glycosides. nih.gov Similar flavonol-specific MYB activators have been identified in numerous other plant species. nih.gov Conversely, some MYB proteins can act as negative regulators. nih.gov
bHLH Transcription Factors: These proteins often act as partners with MYB factors to form the regulatory complex that binds to the promoters of target genes. mdpi.com
NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) transcription factor family have also been implicated in regulating flavonoid biosynthesis. For instance, in soybean, the GmNAC2 transcription factor functions as a negative regulator of the pathway. Its inhibition leads to the activation of flavonoid biosynthesis genes. nih.gov
The combinatorial action of these transcription factors allows for fine-tuned control over the timing, location, and quantity of flavonoid production in response to various signals, including light, hormones, and stress. nih.govsci-hub.se
Diversification of Glycosylation Patterns
The immense structural diversity of flavonoids found in nature is largely attributable to the process of glycosylation. The attachment of different sugar types at various positions on the flavonoid aglycone generates a vast array of distinct molecules, each with potentially unique properties and biological functions. researchgate.netrsc.org
This diversification is primarily driven by the large and varied family of UDP-glycosyltransferases (UGTs). researchgate.net Plant genomes often contain hundreds of UGT genes, many of which are involved in secondary metabolism. semanticscholar.org These enzymes exhibit several key characteristics that contribute to glycodiversity:
Regioselectivity: Different UGTs are highly specific for the position on the flavonoid aglycone to which they attach a sugar. For example, a 3-O-glucosyltransferase will specifically target the hydroxyl group at the C3 position, while a 7-O-glucosyltransferase will target the C7 position. nih.govsemanticscholar.org This ensures the ordered assembly of complex glycosides.
Sugar Donor Specificity: While UDP-glucose is a common sugar donor, different UGTs can utilize other activated sugars, such as UDP-galactose, UDP-rhamnose, or UDP-xylose, leading to further diversification. semanticscholar.orgrsc.org For instance, the presence of rhamnose in compounds like kaempferol-3-O-sophoroside-7-O-rhamnoside is due to a specific rhamnosyltransferase. researchgate.netbiosynth.com
Substrate Promiscuity: Some UGTs can accept a broad range of flavonoid aglycones as substrates (e.g., kaempferol, quercetin, naringenin). nih.gov Furthermore, some are capable of performing multiple glycosylation steps. For example, research on safflower (Carthamus tinctorius) identified enzymes like CtOGT1 and CtOGT2 that can catalyze two-step O-glycosylation, producing di-O-glycosides from an aglycone. nih.gov
The evolution of this large family of UGTs with overlapping yet distinct specificities allows plants to create a complex and dynamic repertoire of flavonoid glycosides, including a variety of kaempferol derivatives such as kaempferol-3-O-sophoroside, kaempferol-3,7-di-O-glucoside, and the more complex this compound. nih.govnih.govresearchgate.net
Referenced Compounds
Mechanistic Investigations of Biological Activities and Pharmacological Potential
Antioxidant Mechanisms
The antioxidant capacity of Kaempferol (B1673270) 3-sophoroside-7-glucoside is a cornerstone of its biological activity, characterized by its ability to neutralize harmful reactive oxygen species (ROS) and support endogenous defense systems.
Redox Reactions and Free Radical Scavenging Capabilities
The fundamental antioxidant action of Kaempferol 3-sophoroside-7-glucoside is rooted in its molecular structure, which allows it to engage in redox reactions. biosynth.com This capability enables it to function as a scavenger of free radicals. biosynth.com Flavonoids, including kaempferol and its glycosides, are known to decrease levels of superoxide (B77818) anions and hydroxyl radicals. nih.gov While specific quantitative data on its scavenging capacity against DPPH, singlet oxygen, or hydroxyl radicals are not detailed in the reviewed literature, its role in protecting against oxidant/antioxidant imbalances suggests marked free radical scavenging properties. researchgate.net This action is crucial for cellular protection against oxidative damage. biosynth.com
Mitigation of Oxidative Stress in Cellular and in vivo Models
The protective effects of this compound against oxidative stress have been demonstrated in preclinical models, most notably in acetaminophen-induced hepatic damage. nih.govnih.gov In a mouse model of acute liver injury caused by an overdose of acetaminophen (B1664979), pretreatment with this compound, abbreviated as KSG, effectively countered the associated oxidative stress. nih.gov Acetaminophen overdose leads to a state of severe oxidative stress and subsequent liver cell death. nih.gov Treatment with KSG was shown to alleviate this damage, reducing hepatic pathological lesions and improving serum markers of liver injury. nih.govnih.gov This hepatoprotective effect is directly linked to its ability to oppose the oxidative stress induced by the toxin. nih.gov
Augmentation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, this compound enhances the body's own antioxidant defenses. nih.gov In studies of acetaminophen-induced liver injury, the compound augmented hepatic antioxidants. nih.gov A key mechanism involved is the promotion of the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By promoting the activation of Nrf2 signaling, this compound helps to bolster the endogenous antioxidant response, thereby protecting the liver from oxidative damage. nih.gov The ability of kaempferol derivatives to enhance the expression of Nrf2 has been noted as a critical component of their beneficial effects. researchgate.net
Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory activity by modulating the signaling molecules and pathways that drive inflammatory responses.
Modulation of Pro-inflammatory Mediators
Inflammatory processes are often mediated by signaling molecules known as cytokines. In a model of acetaminophen-induced liver injury, an overdose of the drug resulted in a significant increase in the levels and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). nih.gov Pretreatment with this compound was found to effectively suppress this inflammatory response by decreasing the genetic and protein expression of these inflammatory cytokines. nih.gov Concurrently, it enhanced the expression and levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov While other kaempferol glycosides have been shown to inhibit Nitric Oxide and Prostaglandin (B15479496) E2, specific data for this compound were not available in the reviewed sources. researchgate.netnih.govnih.gov
Table 1: Effect of this compound (KSG) on Inflammatory Cytokines in Acetaminophen (APAP)-Induced Liver Injury
| Cytokine | Effect of APAP Overdose | Effect of KSG Pretreatment |
|---|---|---|
| TNF-α | Significant Elevation | Significant Suppression |
| IL-6 | Significant Elevation | Significant Suppression |
| IL-10 | Marked Decline | Significant Enhancement |
Suppression of Key Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. Research has shown that the compound represses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. nih.gov Furthermore, it has been demonstrated to significantly hinder the elevation of key components in the c-Jun N-terminal kinase (JNK) pathway, specifically apoptosis-signal regulating-kinase-1 (ASK-1) and JNK itself. nih.govnih.gov The modulation of these pathways—Nrf2/NF-κB and JNK/ASK-1—is central to the hepatoprotective capacity of this compound against acute liver injury. nih.gov Computational studies have supported these findings, revealing binding affinities between the compound and proteins involved in these pathways, such as Keap1 (a negative regulator of Nrf2), ASK1, and JNK1. nih.gov While other kaempferol derivatives have been shown to suppress Mitogen-Activated Protein Kinases (MAPKs) and Akt pathways, the direct action of this compound on these specific pathways was not detailed in the reviewed literature. researchgate.netnih.gov
Table 2: Impact of this compound (KSG) on Intracellular Signaling Pathways
| Signaling Pathway / Component | Observed Effect of KSG |
|---|---|
| NF-κB | Repressed Activation |
| Nrf2 | Promoted Activation |
| ASK-1 | Hindered Elevation |
| JNK | Hindered Elevation |
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression
Research into the anti-inflammatory mechanisms of kaempferol glycosides has highlighted their potential to modulate key inflammatory enzymes. A study on Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), a closely related compound to this compound, has demonstrated significant inhibitory effects on the expression of both cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.gov
In this experimental model, treatment with KGG led to a concentration-dependent reduction in the protein expression of both iNOS and COX-2. researchgate.netnih.gov These enzymes are pivotal in the inflammatory cascade; iNOS is responsible for the production of large quantities of nitric oxide, a pro-inflammatory mediator, while COX-2 is a key enzyme in the synthesis of prostaglandins, which also contribute to inflammation and pain. The attenuation of iNOS and COX-2 expression by KGG suggests a potent anti-inflammatory activity, operating by suppressing the production of these critical inflammatory mediators. researchgate.netnih.govnih.gov
The findings indicate that the mechanism of action involves the downregulation of the signaling pathways that lead to the transcription and translation of iNOS and COX-2. Specifically, KGG was found to inhibit the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways, which are crucial for the induction of these pro-inflammatory enzymes. researchgate.netnih.gov
Table 1: Effect of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) on iNOS and COX-2 Expression
| Biomarker | Effect of KGG Treatment | Mechanism | Cell Line |
|---|---|---|---|
| iNOS | Concentration-dependent decrease in protein expression | Inhibition of NF-κB and MAPK signaling pathways | RAW 264.7 Macrophages |
| COX-2 | Concentration-dependent decrease in protein expression | Inhibition of NF-κB and MAPK signaling pathways | RAW 264.7 Macrophages |
Regulation of Cytokine-Cytokine Receptor Interaction Pathway (e.g., via CCR7 Modulation)
While direct evidence of this compound modulating the broader cytokine-cytokine receptor interaction pathway or specifically targeting the C-C chemokine receptor 7 (CCR7) is not extensively detailed in the current literature, studies on this compound and its close relatives have shown significant regulation of key inflammatory cytokines.
In a mouse model of acetaminophen-induced acute liver injury, this compound (KSG) was shown to suppress the inflammatory response by decreasing the genetic and protein expression of pro-inflammatory cytokines. nih.govnih.gov Specifically, KSG pretreatment effectively repressed the significant rises in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Concurrently, it enhanced the mRNA expression and levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This dual action of suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones points to a significant immunomodulatory potential.
Furthermore, a study on the closely related compound Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) also demonstrated a concentration-dependent inhibition of the secretion of TNF-α, IL-6, and Interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov These findings collectively suggest that while the precise interactions with the full cytokine-receptor pathway are still under investigation, this compound likely exerts its anti-inflammatory effects in part through the significant downregulation of key pro-inflammatory cytokines.
Anti-obesity Mechanisms
Inhibition of Pancreatic Lipase (B570770) Activity
One of the key strategies in the management of obesity is the inhibition of dietary fat absorption, a process primarily mediated by pancreatic lipase. While direct studies quantifying the inhibitory effect of this compound on pancreatic lipase are limited, research on its aglycone, kaempferol, provides significant insights into this potential mechanism. Kaempferol has been identified as a reversible and competitive inhibitor of pancreatic lipase. researchgate.net
Kinetic analysis has shown that kaempferol competes with the substrate for the active site of the enzyme, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. researchgate.net Molecular docking studies further support this, indicating that kaempferol interacts with key amino acid residues in the active site of pancreatic lipase, which blocks substrate binding. researchgate.net Given that this compound is reported to have anti-obesity activity, it is plausible that it exerts this effect, at least in part, through the inhibition of pancreatic lipase, similar to its parent compound. medchemexpress.com
Table 2: Pancreatic Lipase Inhibition by Kaempferol
| Compound | Inhibition Type | Mechanism of Action |
|---|---|---|
| Kaempferol | Competitive | Binds to the active site of pancreatic lipase, preventing substrate binding. |
Reduction of Intracellular Lipid Accumulation in Adipocyte Cell Lines (e.g., 3T3-L1)
The anti-obesity potential of this compound is further supported by studies on its aglycone, kaempferol, which has been shown to significantly reduce intracellular lipid accumulation in adipocyte cell lines such as 3T3-L1. nih.gov Adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes, is a key factor in the development of obesity.
Research has demonstrated that kaempferol inhibits adipogenesis and suppresses lipid accumulation in a dose-dependent manner. researchgate.netresearchgate.net In 3T3-L1 cells, treatment with kaempferol during differentiation leads to a visible decrease in the number and size of intracellular lipid droplets, as confirmed by Oil Red O staining. nih.gov This effect is attributed to the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα), which are master regulators of adipocyte differentiation and lipid metabolism. nih.gov The suppression of these factors by kaempferol ultimately leads to a reduction in the expression of genes involved in fatty acid synthesis and triglyceride storage. nih.gov
Table 3: Effect of Kaempferol on Adipogenesis in 3T3-L1 Cells
| Parameter | Effect of Kaempferol Treatment | Underlying Mechanism |
|---|---|---|
| Intracellular Lipid Accumulation | Dose-dependent decrease | Downregulation of adipogenic transcription factors (PPARγ, C/EBPα) |
| Adipocyte Differentiation | Inhibition | Suppression of key adipogenic markers |
Hepatoprotective Mechanisms
Amelioration of Hepatic Damage in Models of Acute Liver Injury
This compound (KSG) has demonstrated significant hepatoprotective effects in preclinical models of acute liver injury. nih.govnih.gov In a study utilizing a mouse model of acetaminophen (APAP)-induced hepatotoxicity, a common cause of acute liver failure, pretreatment with KSG was found to effectively alleviate hepatic damage. nih.govconsensus.app
The protective effects were evidenced by a marked reduction in hepatic pathological lesions observed through histological examination. nih.gov Furthermore, KSG treatment led to a significant improvement in serum markers of liver injury. The elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicative of hepatocyte damage, were substantially reduced in the KSG-pretreated group compared to the APAP-only group. nih.gov
The underlying mechanisms for this hepatoprotection are multifaceted, involving the suppression of oxidative stress and inflammation. nih.govnih.gov KSG was shown to counteract APAP-associated oxidative stress and enhance the levels of hepatic antioxidants. nih.gov Additionally, as mentioned previously, it suppressed the inflammatory response by reducing the expression of pro-inflammatory cytokines. nih.govnih.gov These findings collectively indicate that this compound can ameliorate hepatic damage in acute liver injury by mitigating oxidative stress and inflammation. nih.govresearchgate.net
Table 4: Hepatoprotective Effects of this compound (KSG) in Acetaminophen-Induced Liver Injury
| Parameter | Effect of KSG Pretreatment | Indication |
|---|---|---|
| Hepatic Pathological Lesions | Reduced | Amelioration of liver tissue damage |
| Serum ALT and AST levels | Reduced | Protection against hepatocyte injury |
| Oxidative Stress | Opposed | Antioxidant effect |
| Inflammatory Cytokines (TNF-α, IL-6) | Suppressed | Anti-inflammatory effect |
Regulation of the Nrf2 Signaling Pathway
This compound (KSG) has been identified as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. In a study investigating its protective effects against acetaminophen-induced liver injury in mice, pretreatment with KSG was found to promote the activation of Nrf2 signaling. This activation is a key part of its mechanism to augment hepatic antioxidants and counteract oxidative stress. The study highlighted that KSG treatment enhanced the mRNA expression and binding activity of Nrf2, suggesting this pathway is central to its beneficial effects.
Anti-hyperuricemia Effects and Associated Molecular Targets
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is primarily managed by inhibiting the enzyme xanthine (B1682287) oxidase (XO), which is crucial for purine (B94841) catabolism and uric acid production. researchgate.netfrontiersin.org While direct studies on this compound are limited, extensive research on its parent compound, kaempferol, provides significant insights.
Kaempferol has been shown to be a potent, reversible, and competitive inhibitor of xanthine oxidase. researchgate.netnih.gov The mechanism involves the kaempferol molecule inserting into the hydrophobic cavity and active site of the enzyme, thereby preventing the substrate (xanthine) from binding and undergoing catalysis. researchgate.net Various other kaempferol glycosides have also demonstrated XO inhibitory activity. nih.govresearchgate.net Although this suggests a strong potential for this compound to exhibit similar properties, specific experimental validation of its effect on xanthine oxidase and its potential as an anti-hyperuricemic agent is not yet available.
| Compound | Molecular Target | Observed Effect | Inhibition Type |
|---|---|---|---|
| Kaempferol (Aglycone) | Xanthine Oxidase (XO) | Inhibition of enzyme activity researchgate.netnih.gov | Competitive, Reversible researchgate.netnih.gov |
| This compound | Xanthine Oxidase (XO) | Data not available | Data not available |
Inhibition of Pancreatic Lipase Activity
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a primary target for anti-obesity therapies. nih.govmdpi.com Inhibition of this enzyme reduces the breakdown of triglycerides, thereby decreasing fat absorption. nih.gov
This compound has been identified as a bioactive component with anti-obesity activity. While the precise mechanism for this specific glycoside is under investigation, studies on its parent aglycone, kaempferol, have demonstrated direct inhibitory effects on pancreatic lipase. researchgate.net The inhibition by kaempferol is reversible and competitive, and it is believed to occur through interactions with amino acid residues in the enzyme's active site, which blocks substrate access. researchgate.net Other kaempferol glycosides, such as kaempferol-3-O-rutinoside, have also been found to be active inhibitors of pancreatic lipase. nih.gov This body of evidence suggests that the anti-obesity effects of this compound may be mediated, at least in part, through the inhibition of pancreatic lipase.
Antimicrobial Activities
The antimicrobial potential of kaempferol and its various glycosides has been evaluated against a range of pathogenic microorganisms. While comprehensive data specifically for this compound is scarce, studies on closely related compounds provide insights into its potential activities.
Extracts from Crocus sativus tepals, which contain Kaempferol 3-O-sophoroside as a key component, have demonstrated bacteriostatic activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 15.6 mg/mL. researchgate.net Other kaempferol glycosides have also shown efficacy. For example, Kaempferol-7-O-glucoside was found to be effective against Escherichia coli, Aspergillus flavus, and Aspergillus niger with an MIC of 2x10³ mg/disc, and against S. aureus with an MIC of 3x10³ mg/disc. ul.ieimpactfactor.org Similarly, Kaempferol-3-O-glucoside has demonstrated antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger and Candida albicans. worldwidejournals.comresearchgate.networldwidejournals.com
These findings suggest that this compound likely possesses antimicrobial properties, although further studies are required to determine its specific spectrum of activity and potency against pathogens like Penicillium species.
| Compound/Extract | Microorganism | Activity Observed | MIC Value |
|---|---|---|---|
| Crocus sativus Tepal Extract (contains Kaempferol 3-O-sophoroside) | Staphylococcus aureus | Bacteriostatic researchgate.net | 15.6 mg/mL researchgate.net |
| Crocus sativus Tepal Extract (contains Kaempferol 3-O-sophoroside) | Bacillus subtilis | Bacteriostatic researchgate.net | 15.6 mg/mL researchgate.net |
| Kaempferol-7-O-glucoside | Escherichia coli | Effective ul.ieimpactfactor.org | 2x10³ mg/disc ul.ieimpactfactor.org |
| Kaempferol-7-O-glucoside | Aspergillus niger | Effective ul.ieimpactfactor.org | 2x10³ mg/disc ul.ieimpactfactor.org |
| Kaempferol-7-O-glucoside | Staphylococcus aureus | Effective ul.ieimpactfactor.org | 3x10³ mg/disc ul.ieimpactfactor.org |
| Kaempferol-3-O-glucoside | Candida albicans | Antifungal activity researchgate.net | Not specified |
Antispasmodic Activity Investigations
Currently, there is a lack of available scientific literature and research studies investigating the potential antispasmodic activity of this compound.
Anxiolytic Activity Research
Investigations into the anxiolytic (anxiety-reducing) properties of this compound are not directly available. However, research on the parent compound, kaempferol, has shown promising results. In animal models of menopausal depression, chronic treatment with kaempferol demonstrated remarkable anxiolytic-like effects. mdpi.com These findings provide a basis for future research to explore whether this activity extends to its glycoside derivatives, including this compound.
Antidepressant Activity Studies
The potential antidepressant effects of this compound can be inferred from studies on related compounds and its natural sources. This compound is found in Saffron (Crocus sativus), a plant whose extracts are well-documented for their antidepressant properties in clinical studies. researchgate.net
Furthermore, the closely related compound Kaempferol 3-O-sophoroside has been shown to exhibit antidepressant effects by promoting the production of brain-derived neurotrophic factor (BDNF) and enhancing autophagy through the activation of AMP-activated protein kinase (AMPK). medchemexpress.comresearchgate.net The aglycone, kaempferol, has also been found to exert antidepressant effects in animal models. mdpi.comnih.gov While this collective evidence is highly suggestive, direct experimental studies are needed to confirm and characterize the specific antidepressant activity of this compound.
Immunomodulatory Effects Research
Recent research has provided significant insights into the immunomodulatory and anti-inflammatory mechanisms of this compound (KSG). A key study investigating its effects on acetaminophen-induced acute liver injury in mice revealed that KSG pretreatment can alleviate liver damage by modulating critical inflammatory and oxidative stress pathways. nih.gov
The protective action of KSG involves the regulation of the Nrf2/NF-κB signaling pathways. nih.gov The compound was found to promote the activation of the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system. Concurrently, KSG repressed the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. nih.gov
This modulation of signaling pathways translates into a tangible impact on cytokine production. In the aforementioned study, KSG pretreatment effectively suppressed the elevated levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of the inflammatory response. Furthermore, KSG enhanced the expression and levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), contributing to the resolution of inflammation. nih.gov
Studies on structurally similar compounds, such as Kaempferol-3-O-sophoroside (KPOS), also support these findings. Research on KPOS has shown it inhibits the release of High Mobility Group Box 1 (HMGB1), a protein that up-regulates proinflammatory cytokines, and blocks HMGB1-mediated inflammatory responses in human endothelial cells. nih.govnih.gov Another related glycoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the NF-κB, MAPKs, and Akt signaling pathways in macrophages. researchgate.net
| Cytokine | Effect of Acetaminophen Overdose | Effect of KSG Pretreatment | Observed Mechanism |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Elevation | Effectively Repressed Elevation | Repression of NF-κB activation |
| Interleukin-6 (IL-6) | Significant Elevation | Effectively Repressed Elevation | Repression of NF-κB activation |
| Interleukin-10 (IL-10) | Marked Decline | Effectively Repressed Decline | Promotion of Nrf2 signaling |
Antiglycation Activity Assessments
Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of diabetes complications, aging, and atherosclerosis. scienceopen.comthieme-connect.de While direct studies on the antiglycation activity of this compound are not extensively available, research on its parent compound, kaempferol, and other kaempferol glycosides provides a basis for its potential in this area.
Kaempferol has been shown to inhibit the formation of AGEs, partly by trapping reactive dicarbonyl intermediates like methylglyoxal (B44143) (MGO). researchgate.net Structure-activity relationship studies suggest that the sugar moieties in flavonoid glycosides play a significant role in their biological activities. nih.gov Some research indicates that while kaempferol derivatives, in general, possess promising antiglycation activity, the glycosylation of the flavonoid core can sometimes decrease the inhibitory effects compared to the aglycone. scienceopen.comresearchgate.net
The proposed mechanisms by which polyphenols like kaempferol inhibit AGE formation include:
Scavenging of reactive carbonyl species: Trapping intermediates like MGO to prevent them from reacting with proteins. researchgate.net
Antioxidant activity: Inhibiting the auto-oxidation of glucose, which can generate reactive intermediates. nih.gov
Breaking the cross-links of already formed AGEs.
Given that sugar derivatives of kaempferol are known to possess antiglycation activity, it is plausible that this compound shares this property, though further specific research is required for confirmation. nih.gov
| Compound | Observed Activity/Mechanism | Reference |
|---|---|---|
| Kaempferol | Inhibits AGE formation by scavenging methylglyoxal (MGO). | researchgate.net |
| Kaempferol-3-O-rutinoside | Exhibited potent antiglycation activity in vitro. | researchgate.net |
| Various Kaempferol Glycosides | Structure-Activity Relationship studies show sugar derivatives possess promising antiglycation activity. | nih.gov |
| General Flavonoid Glycosides | Glycosylation may decrease the inhibitory effects on AGE formation compared to the aglycone. | scienceopen.com |
Potential Anticancer Mechanisms
The anticancer potential of the aglycone kaempferol has been extensively reviewed, providing a framework for the potential mechanisms of its glycoside derivatives. mdpi.comnih.govmdpi.com Kaempferol has been shown to inhibit cancer cell proliferation, disrupt the cell cycle, and induce programmed cell death (apoptosis) across various cancer cell lines. mdpi.com
One of the primary anticancer mechanisms of kaempferol is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key molecular events include:
Regulation of Bcl-2 Family Proteins: Kaempferol can decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax. nih.gov This shift in balance leads to the permeabilization of the mitochondrial membrane.
Caspase Activation: The release of cytochrome c from mitochondria triggers the activation of a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the process of apoptosis. nih.gov
Cell Cycle Arrest: Kaempferol can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing. mdpi.commdpi.com
Direct evidence for this compound (KSG) in a cancer context is limited; however, in the study on acetaminophen-induced liver injury, KSG demonstrated a clear ability to modulate apoptotic pathways. It suppressed apoptosis by decreasing the levels of Bax and caspase-3 while enhancing the anti-apoptotic protein Bcl-2. nih.gov While this was observed in a non-cancer model, it confirms the compound's interaction with the core apoptotic machinery, suggesting it could potentially modulate these pathways in cancer cells as well.
Furthermore, other kaempferol glycosides have been shown to induce apoptosis and cell cycle arrest in cancer cells, indicating that the glycosidic form can retain anticancer properties. nih.gov
| Mechanism | Key Molecular Targets/Events | Observed in | Reference |
|---|---|---|---|
| Induction of Apoptosis (Intrinsic Pathway) | Decrease in Bcl-2, Increase in Bax, Cytochrome c release, Caspase-9/3 activation | Kaempferol (in various cancer cells); KSG (Bcl-2, Bax, Caspase-3 modulation in liver cells) | nih.govnih.gov |
| Induction of Apoptosis (Extrinsic Pathway) | Activation of cell surface death receptors, Caspase-8 activation | Kaempferol (in HT-29 colon cancer cells) | nih.gov |
| Cell Cycle Arrest | Inhibition of cyclin/CDK complexes, arrest at G2/M or G0/G1 phase | Kaempferol (in various cancer cells) | nih.gov |
| Inhibition of Angiogenesis | Suppression of Vascular Endothelial Growth Factor (VEGF) | Kaempferol (in ovarian cancer cells) | mdpi.com |
| Inhibition of Metastasis | Inhibition of cell migration and invasion | Kaempferol | mdpi.com |
Structure Activity Relationship Sar Studies
Impact of Glycosylation Patterns on Specific Biological Activities
The glycosylation of kaempferol (B1673270), the aglycone, plays a pivotal role in determining its biological activity. The position and type of sugar attached to the kaempferol backbone can either enhance or diminish its effects.
Glycosylation at the 3-position of the kaempferol molecule has been shown to decrease its antioxidant capacity. mdpi.comresearchgate.net This is attributed to the substitution of the 3-hydroxyl group, which is crucial for radical scavenging, and the potential for the glycoside to disrupt the planarity of the molecule. mdpi.com In contrast, glycosylation at the 7-position generally results in an antioxidant capacity similar to the aglycone, kaempferol. mdpi.com
Studies comparing the anti-inflammatory and antitumor activities of kaempferol and its glycosides have consistently demonstrated that the aglycone, kaempferol, exhibits superior activity. nih.gov For instance, kaempferol showed a significantly higher inhibitory effect on the proliferation of various cancer cell lines, including human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1), compared to its glycosides like kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside. nih.govmdpi.comnih.gov Similarly, kaempferol demonstrated stronger anti-inflammatory activity by inhibiting T-cell proliferation and the production of nitric oxide (NO) and reactive oxygen species (ROS) more effectively than its glycosides. nih.gov The presence of glucosyl groups in kaempferol glycosides is suggested to be the reason for their reduced antitumor activity compared to the aglycone. mdpi.com
The type of sugar moiety also influences biological activity. While specific comparative data for Kaempferol 3-sophoroside-7-glucoside is limited, the general consensus is that different sugar attachments (e.g., glucose, rhamnose, sophorose) can alter the bioavailability and interaction of the compound with cellular targets. ijsit.com
Table 1: Impact of Glycosylation on Biological Activities of Kaempferol Derivatives
| Compound | Biological Activity | Observation | Reference(s) |
| Kaempferol (Aglycone) | Antioxidant | Higher activity compared to 3-O-glycosides. | mdpi.comresearchgate.net |
| Kaempferol-3-O-glycosides | Antioxidant | Decreased activity compared to aglycone. | mdpi.comresearchgate.net |
| Kaempferol-7-O-glucoside | Antioxidant | Similar activity to aglycone. | mdpi.com |
| Kaempferol (Aglycone) | Antitumor (HepG2, CT26, B16F1) | Highest antiproliferative effect. | nih.govmdpi.comnih.gov |
| Kaempferol Glycosides | Antitumor | Lower activity compared to aglycone. | nih.govmdpi.comnih.gov |
| Kaempferol (Aglycone) | Anti-inflammatory | Strongest inhibition of T-cell proliferation, NO, and ROS production. | nih.gov |
| Kaempferol Glycosides | Anti-inflammatory | Weaker activity compared to aglycone. | nih.gov |
Influence of Acylation on Biological Activity Profiles
Acylation, the addition of an acyl group (such as p-coumaroyl, feruloyl, or galloyl) to the sugar moieties of flavonoid glycosides, can significantly alter their biological properties. nih.govresearchgate.net This modification can affect the compound's lipophilicity, stability, and ability to interact with enzymes and receptors. nih.gov
The impact of acylation can be activity-dependent. For instance, in the context of antidiabetic activity, acylation of kaempferol and quercetin (B1663063) glycosides was found to lower their inhibitory action on α-glucosidase and α-amylase, suggesting that acylation is not critical for this specific enzymatic inhibition. nih.govencyclopedia.pub Conversely, acylation has been shown to enhance the anti-inflammatory activities of flavonoids like diosmetin, hesperetin, and kaempferol by up to 30 times. nih.gov The addition of acyl groups, particularly aromatic ones like galloyl derivatives, can improve the binding affinities to molecular targets. researchgate.net
A study on acylated kaempferol glycosides from Stenochlaena palustris revealed that di-acylation was essential for significant free radical scavenging and cytotoxic activities, whereas mono-acylation did not show improvement. uq.edu.au Specifically, acylation with a p-coumaroyl group was found to be more active than with a feruloyl moiety for anti-butyrylcholinesterase action. nih.gov However, this is not a universal rule, as p-coumaroyl kaempferol glycosides from Aerva javanica showed weak activity against cholinesterase, butyryl esterase, and lipoxygenase enzymes. nih.gov
The position of acylation on the sugar residue is also a critical factor. For example, acylation on the C3'' and C6'' positions of the sugar residue in kaempferol glycosides strongly contributed to their anti-butyrylcholinesterase activity. nih.gov
Table 2: Influence of Acylation on Biological Activities of Kaempferol Glycosides
| Compound Type | Biological Activity | Influence of Acylation | Reference(s) |
| Kaempferol Glycosides | Antidiabetic (α-glucosidase/α-amylase inhibition) | Decreased activity. | nih.govencyclopedia.pub |
| Kaempferol | Anti-inflammatory | Enhanced activity (up to 30-fold). | nih.gov |
| Kaempferol 3-O-β-D-glucopyranoside | Free Radical Scavenging & Cytotoxicity | Di-acylation enhanced activity; mono-acylation did not. | uq.edu.au |
| Kaempferol Glycosides | Anti-butyrylcholinesterase | Acylation at C3'' and C6'' enhanced activity; p-coumaroyl > feruloyl. | nih.gov |
| p-Coumaroyl Kaempferol Glycosides | Anti-cholinesterase, -butyryl esterase, -lipoxygenase | Weak activity. | nih.gov |
Comparative Analysis with Other Kaempferol Derivatives and Aglycones
When compared to its aglycone, kaempferol, this compound generally exhibits lower biological activity in several assays. As previously mentioned, kaempferol consistently demonstrates superior antitumor and anti-inflammatory properties. nih.govmdpi.com This is a common trend observed for many flavonoid glycosides, where the aglycone is more potent. nih.govmdpi.comencyclopedia.pub
In terms of antioxidant activity, the position of glycosylation is a key differentiator. While 7-O-glycosides of kaempferol retain activity similar to the aglycone, 3-O-glycosides, such as this compound (which has a sophorose at the 3-position), typically show reduced antioxidant capacity. mdpi.comresearchgate.net
Comparisons with other flavonoids, such as quercetin, also provide valuable insights. In some studies, quercetin analogues, particularly acylated ones, have shown more potent neuroprotective effects than their kaempferol counterparts. nih.govencyclopedia.pub The presence of a dihydroxy group in the B-ring of quercetin is considered essential for this enhanced protective action. nih.gov
The complexity of the sugar chain also plays a role. While detailed comparisons are scarce, the presence of a disaccharide like sophorose at the 3-position and a glucose at the 7-position in this compound creates a large, hydrophilic molecule, which can influence its absorption, distribution, and interaction with biological targets compared to simpler monosaccharide derivatives like kaempferol-3-O-glucoside (astragalin). ijsit.comresearchgate.net
Table 3: Comparative Biological Activity of Kaempferol and its Derivatives
| Compound | Biological Activity | Comparative Potency | Reference(s) |
| Kaempferol (Aglycone) | Antitumor, Anti-inflammatory | More potent than its glycosides. | nih.govmdpi.com |
| Kaempferol-3-O-glycosides | Antioxidant | Less potent than kaempferol and kaempferol-7-O-glycosides. | mdpi.comresearchgate.net |
| Kaempferol Derivatives | Neuroprotective | Generally less potent than quercetin derivatives. | nih.govencyclopedia.pub |
| Kaempferol-3-O-glucoside (Astragalin) | Various (Antioxidant, Anti-inflammatory, etc.) | A well-studied monosaccharide derivative with broad activities. | ijsit.comresearchgate.net |
Physiological Roles in Plant Biology and Ecological Interactions
Contribution to Plant Resilience Against Environmental Stressors
Flavonoids, including Kaempferol (B1673270) 3-sophoroside-7-glucoside, are well-documented for their role in protecting plants against a range of biotic and abiotic stresses. The compound's mode of action often involves its antioxidant capacity, which allows it to scavenge harmful free radicals and reactive oxygen species that accumulate in plant cells during times of stress. biosynth.com
Research has indicated that the concentration of kaempferol derivatives can change in response to environmental challenges. For instance, studies on Brassica napus have shown that certain kaempferol glycosides can act as feeding deterrents to insects when present at concentrations higher than their usual endogenous levels. In a study involving broccoli plants (Brassica oleracea var. italica), the concentration of Kaempferol 3-sophoroside-7-glucoside was observed to change in response to infestation by the cabbage aphid (Brevicoryne brassicae), suggesting its involvement in the plant's defense mechanisms against herbivory. figshare.com
Table 1: Research Findings on this compound in Response to Biotic Stress
| Plant Species | Stressor | Key Finding | Reference |
| Brassica oleracea var. italica (Broccoli) | Brevicoryne brassicae (Cabbage aphid) infestation | Concentrations of this compound were altered in infested plants compared to non-infested controls, indicating a role in plant defense. | figshare.com |
| Brassica napus (Rapeseed) | General herbivory (Bertha Armyworm) | While specific to other flavonoids, the study noted that constitutive flavonoids, including kaempferol glycosides, acted as deterrents at high concentrations. |
Involvement in Plant Pigmentation and Developmental Processes
This compound and related kaempferol derivatives are significant contributors to plant pigmentation, particularly in flowers. These compounds are a class of flavonols, which are themselves a subclass of flavonoids known to produce pale yellow or ivory colors in petals. They also act as co-pigments, modifying and stabilizing the colors produced by anthocyanins, leading to a wider array of hues.
Studies on rapeseed (Brassica napus) have identified kaempferol-derivatives as key metabolites in the coloration of red petals. nih.gov The presence and concentration of these glycosylated flavonoids, alongside anthocyanins like peonidin-3-O-glucoside, are crucial in determining the final petal color. nih.gov
Beyond pigmentation, this compound is linked to plant development. Research on transgenic plants with altered flavonoid pathways has shown a correlation between increased levels of 3-sophoroside flavonol glucosides and developmental changes. researchgate.net These changes included modified leaf posture (hyponastic leaves), a reduced number of trichomes (plant hairs), thicker stems, and delays in flowering, highlighting the integral role of these specific flavonols in regulating plant growth and morphology. researchgate.net
Table 2: Role of Kaempferol Derivatives in Plant Pigmentation
| Plant Species | Petal Color | Associated Kaempferol Metabolites | Role | Reference |
| Brassica napus (Rapeseed) | Dark Red | Peonidin-3-O-glucoside and kaempferol-derivatives | Main substances contributing to the dark red coloration. | nih.gov |
| Brassica napus (Rapeseed) | Watermelon Red | Kaempferol-3-O-rhamnoside, Kaempferol-7-O-rhamnoside | Key compounds responsible for the watermelon red color formation. | nih.gov |
Role in Ultraviolet Radiation Shielding
Flavonols are one of the most important groups of secondary metabolites involved in protecting plants from the damaging effects of ultraviolet (UV) radiation. They accumulate in the epidermal layers of leaves and in flowers, where they absorb UV-B radiation, thereby shielding the more sensitive tissues and photosynthetic machinery beneath.
Kaempferol and its glycosides, such as this compound, are highly effective UV absorbents. Their chemical structure allows them to dissipate the energy from UV radiation without generating harmful reactive oxygen species. Research has demonstrated that exposure to UV light can induce the synthesis and accumulation of kaempferol derivatives in plants. figshare.com For example, a study on broccoli plants showed that different light treatments, including UV-A, influenced the concentration of this compound. figshare.com While not a direct study on shielding, this response indicates the compound's role in the plant's adaptation to light environments. The ability of kaempferol to inhibit kinases involved in the cellular response to solar UV radiation further underscores its protective potential. nih.gov This function is critical for plant survival and productivity in environments with high levels of solar radiation.
Cellular and Molecular Mechanisms of Action in Diverse Biological Systems
Detailed Engagement in Cellular Redox Homeostasis
Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is an active participant in cellular redox balance, primarily through its antioxidative effects. researchgate.net The compound's mode of action involves engaging in redox reactions, which allows it to scavenge free radicals and reactive oxygen species, thereby contributing to cellular protection. researchgate.net
Research has demonstrated that pretreatment with KSG can counteract oxidative stress associated with xenobiotic-induced liver injury. nih.govnih.gov In a mouse model of acetaminophen-induced hepatotoxicity, KSG opposed oxidative stress and augmented hepatic antioxidants. nih.govnih.gov This protective mechanism is significantly linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant proteins. researchgate.net KSG treatment has been shown to promote the activation of Nrf2 signaling, enhancing the expression of Nrf2 mRNA and its binding activity. researchgate.netnih.gov This activation leads to the upregulation of downstream antioxidant enzymes, which helps maintain cellular homeostasis and protect against oxidative damage. researchgate.net
Furthermore, computational studies suggest a direct interaction underlying this mechanism. In silico analyses indicate that KSG can bind to Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.gov This binding affinity suggests KSG may disrupt the Keap1-Nrf2 interaction, facilitating Nrf2's translocation to the nucleus and subsequent activation of antioxidant response elements. nih.gov
| Effect on Redox Homeostasis | Observed Outcome | Associated Pathway |
| Antioxidant Activity | Scavenging of free radicals and reactive oxygen species. researchgate.net | Direct Redox Reactions |
| Hepatoprotection | Augmentation of hepatic antioxidants against acetaminophen-induced oxidative stress. nih.govnih.gov | Nrf2 Signaling |
| Nrf2 Activation | Promotion of Nrf2 activation and enhancement of its mRNA expression. researchgate.netnih.gov | Keap1-Nrf2 Interaction |
Comprehensive Modulation of Inflammatory Cytokine Signaling Pathways
Kaempferol 3-sophoroside-7-glucoside demonstrates significant modulation of signaling pathways that govern the expression of inflammatory cytokines. The compound effectively suppresses inflammatory responses by downregulating pro-inflammatory mediators while enhancing anti-inflammatory ones. nih.gov
In studies of acetaminophen-induced liver injury, pretreatment with KSG was found to decrease both the genetic and protein expression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suppression is a key component of its hepatoprotective effects. nih.gov The mechanism for this action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central pathway in regulating the inflammatory response. nih.gov By repressing the activation of NF-κB, KSG effectively hinders the transcription of target genes like TNF-α and IL-6. nih.gov
Concurrently, KSG actively promotes an anti-inflammatory environment by enhancing the expression and levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This dual action of suppressing pro-inflammatory signals and boosting anti-inflammatory ones highlights a comprehensive modulatory role in cytokine signaling. nih.gov
| Cytokine | Effect of this compound | Mechanism |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased genetic and protein expression. nih.gov | Repression of NF-κB activation. nih.gov |
| Interleukin-6 (IL-6) | Decreased genetic and protein expression. nih.gov | Repression of NF-κB activation. nih.gov |
| Interleukin-10 (IL-10) | Enhanced mRNA expression and protein level. nih.gov | Upregulation of anti-inflammatory signaling. nih.gov |
Mechanisms of Gene Expression Regulation (e.g., IL27, Inhbe, CCR7)
Recent transcriptomic research has begun to uncover the specific gene targets of this compound, including those involved in the cytokine-cytokine receptor interaction pathway. A study investigating the components of a Cardamine circaeoides water extract identified this compound as a major constituent with strong binding affinity to several key gene targets related to the inflammatory response. nih.govnih.gov
Molecular docking analyses identified Interleukin 27 (IL27), Inhibin beta E (Inhbe), and C-C Motif Chemokine Receptor 7 (CCR7) as three key targets. nih.govnih.govresearchgate.net this compound was shown to have a strong binding affinity with these proteins, suggesting a direct regulatory interaction. nih.govnih.gov The study demonstrated that the extract, containing this compound, could regulate the cytokine-cytokine receptor interaction pathway, and this was validated by a significant increase in CCR7 expression at the protein level. nih.govnih.gov These findings indicate that this compound may exert its anti-inflammatory effects by directly interacting with and modulating the expression of these specific genes. nih.gov
| Gene Target | Interaction with this compound | Significance |
| IL27 | Predicted strong binding affinity via molecular docking. nih.govnih.gov | Regulator of the inflammatory response. nih.gov |
| Inhbe | Predicted strong binding affinity via molecular docking. nih.govnih.gov | Member of the TGF-β superfamily with roles in inflammation and metabolism. researchgate.net |
| CCR7 | Predicted strong binding affinity via molecular docking; expression shown to be regulated by extracts containing the compound. nih.govnih.gov | Key regulator in the cytokine-cytokine receptor interaction pathway. nih.govnih.gov |
Elucidation of Protein Kinase B (Akt) Pathway Modulation
The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and evidence suggests it is modulated by this compound. While direct experimental validation on the isolated compound is still emerging, network pharmacology studies have identified AKT1 as a core protein target for extracts containing this compound. nih.gov These computational analyses predict that the compound's therapeutic effects, such as in colitis, may be mediated through the modulation of the PI3K-Akt signaling pathway. nih.gov
This prediction is supported by experimental work on related compounds and extracts. For instance, the aglycone form, Kaempferol, is known to downregulate the PI3K/Akt pathway. researchgate.net Furthermore, another kaempferol glycoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been shown experimentally to attenuate the phosphorylation of Akt in lipopolysaccharide-stimulated cells. researchgate.net An extract from Brassica rapa, which contains this compound, was also found to inhibit the Akt pathway in response to UVB exposure. scribd.com These findings collectively suggest that this compound is a likely modulator of the Akt pathway, a mechanism that contributes to its broader biological activities. nih.govresearchgate.net
| Predicted Protein Target | Associated Pathway | Predicted Role of this compound |
| AKT1 | PI3K-Akt Signaling Pathway | Modulation of the pathway to alleviate inflammation and cellular damage. nih.gov |
| PIK3R1, PIK3CB | PI3K-Akt Signaling Pathway | Predicted target for extracts containing the compound, contributing to anti-inflammatory effects. nih.gov |
Metabolic Fate, Pharmacokinetics, and Bioavailability in Experimental Models
Investigation of Absorption and Metabolism Pathways
The absorption of flavonoid glycosides is largely dictated by their structure, particularly the nature and position of the sugar moieties. For a large and complex molecule like Kaempferol (B1673270) 3-sophoroside-7-glucoside, direct absorption across the intestinal epithelium is generally considered to be limited. The absorption process typically involves several key stages within the gastrointestinal tract.
Initially, in the small intestine, the glycosidic bonds may be subject to hydrolysis by brush border enzymes, such as lactase-phlorizin hydrolase, although the efficiency of this process for complex triglycosides is not well-documented. It is more likely that Kaempferol 3-sophoroside-7-glucoside transits to the colon, where the gut microbiota plays a crucial role. nih.govnih.gov Colonic bacteria possess a wide array of glycosidases that can sequentially cleave the sugar units—the sophoroside (a disaccharide of glucose) at the 3-position and the glucose at the 7-position—to release the aglycone, kaempferol. nih.govnih.govresearchgate.net
Once the aglycone is released, its moderate lipophilicity allows for absorption across the colonic epithelium via passive diffusion. nih.gov There is also evidence to suggest that active transport mechanisms may be involved in the uptake of kaempferol. nih.gov Following absorption, kaempferol undergoes extensive first-pass metabolism in the enterocytes and subsequently in the liver. nih.govnih.govresearchgate.net This metabolism primarily involves phase II conjugation reactions, leading to the formation of more water-soluble metabolites, such as kaempferol glucuronides and sulfates. researchgate.netnih.govnih.gov These conjugates are the primary forms of kaempferol found in systemic circulation. nih.govnih.gov
Studies using Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption, have provided insights into the permeability of kaempferol and its simpler glycosides. acs.orgresearchgate.netnih.gov While specific data for this compound is not available, the general trend observed is that glycosylation tends to decrease permeability compared to the aglycone, unless specific transporters are involved. acs.org
Table 1: Permeability of Kaempferol and Related Compounds in Caco-2 Cell Models
| Compound | Apparent Permeability (Papp) (cm/s) | Model System | Reference |
| Kaempferol | 1.17 (±0.13) × 10⁻⁶ | Caco-2 | acs.org |
| Kaempferol Glycoside (with two sugar units) | 1.83 (±0.34) × 10⁻⁶ | Caco-2 | acs.org |
| Kaempferol Glycoside (with two sugar units) | 2.09 (±0.28) × 10⁻⁶ | Caco-2 | acs.org |
This table presents data from studies on kaempferol and its glycosides to illustrate the range of permeability. Specific data for this compound is not available.
Enzymatic Biotransformation to Kaempferol Metabolites by Digestive Systems
The biotransformation of this compound is a critical step for its absorption and subsequent biological activity. This process is primarily mediated by enzymes in the digestive system, including those from the host and the resident gut microbiota.
In the small intestine, as previously mentioned, brush border enzymes may play a role in the initial deglycosylation. However, the complex structure of the sophoroside moiety may limit the efficiency of these enzymes. Consequently, a significant portion of the ingested compound likely reaches the colon intact.
The colonic microbiota is equipped with a diverse arsenal (B13267) of enzymes capable of breaking down complex carbohydrates, including the glycosidic linkages of flavonoids. nih.govnih.gov The biotransformation of this compound in the colon is expected to proceed in a stepwise manner:
Hydrolysis of the 7-O-glucoside bond: Microbial β-glucosidases cleave the glucose molecule at the 7-position, yielding Kaempferol 3-O-sophoroside.
Hydrolysis of the 3-O-sophoroside bond: Further enzymatic action by β-glucosidases breaks the sophoroside linkage, releasing the kaempferol aglycone.
Once kaempferol is liberated, it can be absorbed and undergo phase II metabolism in the intestinal cells and the liver, as detailed in the previous section. nih.govresearchgate.netnih.gov The primary metabolites formed are kaempferol-3-glucuronide, kaempferol-7-glucuronide, and kaempferol sulfates. nih.gov
Furthermore, the gut microbiota can also catabolize the kaempferol aglycone itself. This involves the fission of the C-ring of the flavonoid structure, leading to the formation of simpler phenolic compounds such as 4-hydroxyphenylacetic acid and phloroglucinol. nih.govnih.govresearchgate.net These smaller metabolites can also be absorbed into the systemic circulation. nih.gov
Characterization of Bioaccessible Fractions for Biological Impact
Bioaccessibility refers to the fraction of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. The bioaccessibility of this compound is a key determinant of its potential biological effects.
An in vitro study on the bioaccessible fractions of roasted Lycium chinense leaves, which contain this compound, demonstrated that these fractions exhibited anti-obesity effects. medchemexpress.comglpbio.com While this study highlights the potential bioactivity of the metabolites formed during digestion, it does not provide a detailed characterization of the bioaccessible fraction itself.
Research on other kaempferol-rich foods, such as kale, has shown that in vitro digestion can enhance the bioaccessibility of polyphenols, including various kaempferol glycosides. rsc.org The digestive process, including the action of enzymes and bile acids, helps to release these compounds from the plant matrix, making them more available for microbial metabolism and subsequent absorption.
Table 2: Major Metabolites of Kaempferol Identified in Experimental Models
| Metabolite | Site of Formation | Experimental Model | Reference |
| Kaempferol-3-glucuronide | Small Intestine, Liver | Rats, Caco-2 cells | nih.govnih.govresearchgate.net |
| Kaempferol-7-glucuronide | Liver | Rats | nih.gov |
| Kaempferol sulfates | Liver | Rats, Caco-2 cells | nih.govresearchgate.net |
| 4-Hydroxyphenylacetic acid | Colon (Microbial) | Rats | nih.govnih.govresearchgate.net |
| Phloroglucinol | Colon (Microbial) | In vitro (Microbiota) | nih.govnih.gov |
This table summarizes the major metabolites formed from the aglycone kaempferol following the deglycosylation of its glycosides.
Advanced Research Trajectories and Future Perspectives
Strategic Development in Pharmaceutical and Therapeutic Applications
The pharmaceutical potential of Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a primary focus of ongoing research, with studies highlighting its promise in treating conditions related to oxidative stress and inflammation. biosynth.comnih.gov A significant area of investigation is its hepatoprotective activity. Recent studies have demonstrated that KSG can mitigate acute liver injury induced by acetaminophen (B1664979) overdose in animal models. nih.govnih.govresearchgate.net The protective mechanism involves reducing hepatic pathological lesions and ameliorating serum markers of liver damage. nih.govnih.gov
Key therapeutic actions observed in research include:
Antioxidant Effects : KSG has been shown to counteract oxidative stress by augmenting hepatic antioxidants. nih.govnih.gov
Anti-inflammatory Response : The compound suppresses inflammatory responses by decreasing the expression and levels of pro-inflammatory cytokines while enhancing anti-inflammatory cytokines like IL-10. nih.govnih.gov
These findings suggest that KSG could be a promising candidate for developing new therapies for drug-induced liver damage. nih.govnih.gov Its broader investigation for managing various conditions rooted in oxidative stress is an active area of pharmacological research. biosynth.com
Integration into Nutraceutical and Functional Food Formulations
The inherent bioactive properties of Kaempferol 3-sophoroside-7-glucoside make it a strong candidate for inclusion in nutraceuticals and functional foods. nih.govbiosynth.com As a naturally occurring flavonoid in various edible plants, its potential to promote health and well-being is being actively explored. nih.govunipd.it Flavonoids, as a class, are recognized for their health benefits, including antioxidant, anti-inflammatory, and chemo-preventive effects, making them valuable components of pharmaceutical and nutraceutical products. nih.gov
The integration of KSG into such products leverages its ability to modulate key cellular enzymes and pathways. nih.gov Its presence in plants like Brassica species (turnip, rapeseed) and roasted Lycium chinense (goji) leaves suggests its viability as a functional ingredient. nih.govscirp.orgmedchemexpress.com Future development in this area may focus on creating enriched extracts or purified forms of KSG for use in foods designed to support liver health, combat inflammation, and provide antioxidant benefits.
Exploration of Novel Molecular Targets and Signaling Networks
Detailed molecular investigations have begun to unravel the complex mechanisms through which this compound exerts its biological effects. Research has identified several key signaling pathways and molecular targets.
A pivotal study on its hepatoprotective effects revealed that KSG modulates the Nrf2/NF-κB and JNK/ASK-1 signaling pathways . nih.govnih.gov Specifically, it promotes the activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress, while repressing the activation of the pro-inflammatory NF-κB pathway. nih.govnih.gov Furthermore, KSG was found to significantly hinder the elevation of ASK-1 (apoptosis-signal regulating-kinase-1) and JNK (c-Jun-N-terminal kinase), key components in stress-induced apoptosis. nih.govnih.govresearchgate.net
Computational docking studies have provided further insight, revealing strong binding affinities between KSG and key proteins in these pathways, including Keap1 (the primary negative regulator of Nrf2), ASK1, and JNK1. nih.gov Other research has pointed to the cytokine-cytokine receptor interaction pathway as another potential target, with molecular docking models showing KSG binding to targets like CCR7, IL27, and Inhbe, suggesting a role in modulating inflammatory states associated with conditions like hyperuricemia. researchgate.netmdpi.comnih.govnih.gov
| Pathway/Target | Observed Effect of KSG | Therapeutic Implication | Reference |
|---|---|---|---|
| Nrf2 Signaling | Promotes activation | Enhanced antioxidant defense | nih.govnih.gov |
| NF-κB Signaling | Represses activation | Anti-inflammatory | nih.govnih.gov |
| JNK/ASK-1/caspase-3 Signaling | Hinders elevation and activation | Anti-apoptotic (cell protection) | nih.govnih.gov |
| Keap1, ASK1, JNK1 | Shows strong binding affinity in computational models | Selective inhibition of stress and apoptosis pathways | nih.gov |
| CCR7, IL27, Inhbe | Shows strong binding affinity in computational models | Modulation of cytokine-receptor interactions, anti-inflammatory | mdpi.comnih.gov |
Application in Quality Control and Authentication of Botanical Raw Materials (e.g., Saffron)
This compound serves as an important chemical marker in the quality control and authentication of high-value botanical products, most notably saffron (Crocus sativus L.). mdpi.comresearchgate.net Saffron's quality is determined by its chemical profile, which includes not only the compounds responsible for color and flavor (crocins and safranal) but also a characteristic flavonoid profile. nih.gov
Liquid chromatography techniques (HPLC) are used to identify and quantify specific components, including this compound, to ensure authenticity and guard against adulteration. nih.govmdpi.comqascf.com Studies have shown that the content of this and related kaempferol glycosides can differentiate saffron samples from various geographical origins. researchgate.netresearchgate.net Its presence has been confirmed in authentic saffron stigmas, while being a major constituent of other parts of the flower, like the tepals. mdpi.commdpi.comnih.gov Therefore, its quantification is a valuable tool in comprehensive quality assessment, complementing the standard ISO 3632 measurements which focus on color, flavor, and aroma. mdpi.comnih.gov
| Application | Methodology | Significance | Reference |
|---|---|---|---|
| Authentication | HPLC-DAD-MS/MS | Serves as a chemical marker to confirm genuine saffron. | researchgate.netresearchgate.net |
| Adulteration Detection | LC/MS | Unusual concentrations can indicate the presence of adulterants from other plant parts. | mdpi.comnih.gov |
| Geographical Origin Differentiation | LC-DAD-MS/MS | Content levels of kaempferol glycosides can vary by origin, providing a traceability marker. | researchgate.net |
| Comprehensive Quality Profile | HPLC | Complements ISO 3632 standard tests by providing data on the flavonoid fraction. | nih.govqascf.com |
Valorization and Repurposing of Botanical By-products for High-Value Compound Extraction
A promising and sustainable research trajectory involves the extraction of this compound from agricultural and botanical by-products. This approach aligns with circular economy principles by transforming low-value waste streams into sources of high-value chemical compounds. mdpi.comnih.gov
The floral by-products of saffron production, particularly the tepals (petals and sepals) which are discarded during spice processing, are rich sources of flavonols, including this compound. mdpi.comnih.govresearchgate.net Research has demonstrated that significant quantities of this compound can be recovered from these tissues, offering a secondary revenue stream for saffron cultivators. nih.govresearchgate.net
Beyond saffron, this flavonoid has been identified in other agricultural residues:
Rapeseed/Canola (Brassica napus) : It is found in rapeseed leaves and the seed cake/meal left over after oil extraction. nih.govscirp.orgresearchgate.net
Peanut (Arachis hypogaea) Skins : These by-products from the peanut processing industry have also been identified as a source. nih.gov
Turnip (Brassica campestris) Leaves : These are another identified source of the compound. scirp.org
Optimizing extraction techniques, such as accelerated solvent extraction (ASE), is crucial for efficiently recovering these compounds from complex plant matrices, supporting the development of sustainable sources for nutraceutical and pharmaceutical applications. scirp.orgdare2change.pt
Q & A
What analytical methods are recommended for structural identification and purity assessment of Kaempferol 3-sophoroside-7-glucoside?
Classification : Basic
Answer :
- NMR Spectroscopy : Use H and C NMR to confirm glycosylation patterns and sugar moieties. For example, H NMR can detect anomeric protons of sophoroside (1→2 glucose dimer) and glucoside residues .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (260–280 nm) for purity assessment. Compare retention times with authenticated standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can verify molecular weight (CHO, MW 772.66) and fragmentation patterns to distinguish from isomers .
Which in vitro models are suitable for evaluating the anti-obesity activity of this compound?
Classification : Basic
Answer :
- 3T3-L1 Adipocytes : Treat differentiated cells with the compound (e.g., 200 µg/mL) and quantify lipid accumulation via Oil Red O staining. Dose-dependent inhibition (up to ~30%) has been observed .
- Pancreatic Lipase Inhibition Assay : Use porcine pancreatic lipase with p-nitrophenyl palmitate as a substrate. Compare IC values to orlistat as a positive control .
How does this compound modulate Nrf2/NF-κB signaling in hepatoprotection?
Classification : Advanced
Answer :
- Experimental Design : Induce liver injury in mice with acetaminophen (APAP) or LPS, then administer the compound (e.g., 10 mg/kg). Measure:
- Nrf2 Activation : Western blot for Nrf2 nuclear translocation and downstream antioxidants (e.g., HO-1, GSH).
- NF-κB Suppression : Assess phosphorylated IκBα and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.
- JNK/ASK-1 Pathway : Inhibit JNK phosphorylation to reduce apoptosis (e.g., TUNEL assay) .
What computational strategies validate this compound’s interaction with KEAP1?
Classification : Advanced
Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to KEAP1’s Kelch domain. The compound shows a docking score of −9.576 kcal/mol, outperforming reference inhibitors .
- MM-GBSA Binding Free Energy : Calculate energy (−67.25 kcal/mol) to confirm stability. Compare with experimental data (e.g., SPR or ITC) .
How to resolve contradictory data on the compound’s anti-inflammatory efficacy across studies?
Classification : Advanced
Answer :
- Model-Specific Factors : Compare outcomes in Raw264.7 macrophages (LPS-induced) vs. DSS-colitis mice. Note dose variations (e.g., 50–200 µg/mL in vitro vs. 10 mg/kg in vivo) .
- Metabolite Interference : Test if gut microbiota convert the glycoside to aglycone kaempferol, which may have divergent effects .
What quantification methods ensure accuracy in pharmacokinetic studies?
Classification : Basic
Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for plasma/tissue samples. Validate with calibration curves (1–1000 ng/mL) .
- UV-Vis Spectrophotometry : Measure absorbance at 365 nm for crude extracts, but confirm specificity via spiked recovery tests .
How to assess bioavailability and metabolic conversion in vivo?
Classification : Advanced
Answer :
- In Vitro Digestion Models : Simulate gastrointestinal conditions (e.g., gastric lipase, pancreatin) to track deglycosylation to kaempferol .
- Pharmacokinetic Profiling : Administer the compound orally to rodents and collect plasma at intervals (0–24 h). Quantify parent compound and metabolites (e.g., kaempferol-glucuronide) .
What extraction protocols maximize yield from plant sources?
Classification : Basic
Answer :
- Solvent Optimization : Use 30% ethanol with heat (60°C) for Lycium chinense leaves. Roasting pre-treatment increases yield by ~1.7-fold .
- Column Chromatography : Purify via Diaion HP-20 resin followed by Sephadex LH-20 .
Can synergistic effects with other flavonoids enhance anti-obesity activity?
Classification : Advanced
Answer :
- Combinatorial Screening : Test kaempferol derivatives (e.g., apigenin 7-glucoside) in 3T3-L1 cells. Use isobologram analysis to identify additive/synergistic interactions .
How to design flavonoid-responsive biosensors for real-time detection?
Classification : Advanced
Answer :
- Transcriptional Regulators : Engineer E. coli with FLS1 enzyme-linked fluorescence reporters. Correlate fluorescence intensity (e.g., 12,967 AU) with kaempferol production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
